1-Chloro-3-methyl-2,4-pentadiene

Catalog No.
S8892017
CAS No.
109988-26-3
M.F
C6H9Cl
M. Wt
116.59 g/mol
Availability
Inquiry
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1-Chloro-3-methyl-2,4-pentadiene

CAS Number

109988-26-3

Product Name

1-Chloro-3-methyl-2,4-pentadiene

IUPAC Name

5-chloro-3-methylpenta-1,3-diene

Molecular Formula

C6H9Cl

Molecular Weight

116.59 g/mol

InChI

InChI=1S/C6H9Cl/c1-3-6(2)4-5-7/h3-4H,1,5H2,2H3

InChI Key

CLGCPMMRVHTFFT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCl)C=C

1-Chloro-3-methyl-2,4-pentadiene is an organic compound characterized by the presence of a chlorine atom and multiple double bonds within its molecular structure. It is a member of the class of compounds known as chlorinated dienes, which are notable for their reactivity due to the conjugated system of double bonds. The molecular formula for 1-Chloro-3-methyl-2,4-pentadiene is C6_{6}H9_{9}Cl, indicating it contains six carbon atoms, nine hydrogen atoms, and one chlorine atom. The structure features a 1-chloro substituent at the first carbon and a methyl group at the third carbon, with double bonds located between the second and third carbons and between the fourth and fifth carbons.

Typical of conjugated dienes. These include:

  • Electrophilic Addition Reactions: The presence of multiple double bonds allows for electrophilic addition reactions, where electrophiles such as hydrogen halides (e.g., HCl, HBr) can add across the double bonds. For instance, when treated with HCl, both 1,2- and 1,4-addition products can form due to the stability of allylic carbocations that arise during the reaction process .
  • Diels-Alder Reactions: As a diene, it can also undergo Diels-Alder reactions with suitable dienophiles to form cyclohexene derivatives. This reaction is significant in synthetic organic chemistry for constructing complex cyclic structures.

Several synthesis methods have been developed for producing 1-Chloro-3-methyl-2,4-pentadiene:

  • Halogenation of Dienes: One common method involves the halogenation of 1,3-pentadiene using chlorine or bromine in the presence of a solvent like carbon tetrachloride or dichloromethane. This method yields chlorinated products through electrophilic addition mechanisms.
  • Dehydrohalogenation Reactions: Another method includes dehydrohalogenation of suitable precursors such as alkyl halides or alcohols under basic conditions to form the desired diene structure.

1-Chloro-3-methyl-2,4-pentadiene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in organic synthesis for producing more complex molecules including pharmaceuticals and agrochemicals.
  • Material Science: Due to its reactivity, it can be utilized in polymerization processes to create specialty polymers with desired properties.

Several compounds share structural similarities with 1-Chloro-3-methyl-2,4-pentadiene:

Compound NameMolecular FormulaNotable Features
1-Chloro-2-methylbutadieneC5_{5}H7_{7}ClContains a single double bond; less conjugated
IsopreneC5_{5}H8_{8}A natural diene; used in rubber production
1-Bromo-3-methylbutadieneC5_{5}H7_{7}BrSimilar structure but bromine substituent

Uniqueness: What sets 1-Chloro-3-methyl-2,4-pentadiene apart from these similar compounds is its unique combination of a chlorine atom at the first position and a conjugated diene system that contributes to its reactivity profile in electrophilic addition reactions. This structural arrangement enhances its utility in synthetic applications compared to less reactive analogs like isoprene or other mono-substituted dienes.

The synthesis of 1-chloro-3-methyl-2,4-pentadiene has evolved to prioritize efficiency, selectivity, and sustainability. Below, we analyze three primary routes: dehydration of diol precursors, catalytic hydrochlorination of dienes, and alternative methods.

Dehydration of Diol Precursors

Dehydration of 2-methyl-2,4-pentanediol represents the most widely employed synthesis route. This two-step process, catalyzed by weakly acidic catalysts, minimizes by-product formation and equipment corrosion.

Reaction Mechanism and Conditions

  • First Dehydration Step:

    • Substrate: 2-methyl-2,4-pentanediol.
    • Catalyst: Montmorillonite-supported ferric chloride (FeCl₃:montmorillonite mass ratio = 0.05–0.5:1).
    • Conditions: 110–140°C under fractional distillation.
    • Product: 4-methyl-4-penten-2-ol (yield >90%).

    The reaction proceeds via protonation of a hydroxyl group, followed by carbocation formation and β-hydrogen elimination. The montmorillonite support stabilizes the carbocation intermediate, enhancing selectivity.

  • Second Dehydration Step:

    • Substrate: 4-methyl-4-penten-2-ol.
    • Catalyst: Oxalic acid, citric acid, or FeCl₃.
    • Conditions: 120–150°C.
    • Product: 1-chloro-3-methyl-2,4-pentadiene (yield >80%).

    The chlorine atom is introduced via nucleophilic substitution during the dehydration process, though the exact mechanism remains under investigation.

Advantages:

  • By-Product Suppression: The 2-methyl-1,3-pentadiene-to-4-methyl-1,3-pentadiene ratio reaches 9:1, compared to traditional methods.
  • Mild Catalysts: Weakly acidic catalysts reduce equipment degradation.

Catalytic Hydrochlorination of Dienes

Hydrochlorination of preformed dienes offers a complementary route. While less common, this method leverages transition metal catalysts to achieve regioselective chlorine addition.

Palladium-Catalyzed Hydrochlorination

  • Catalyst: Allylpalladium chloride dimer [(η³-C₃H₅)PdCl]₂.
  • Mechanism:

    • Oxidative addition of HCl to the palladium center.
    • Coordination of the diene to the metal.
    • Migratory insertion and reductive elimination to yield the chloroalkene.
  • Selectivity: The conjugated diene system directs chlorine addition to the terminal position, minimizing isomerization.

Challenges:

  • Catalyst Cost: Palladium-based systems are expensive, limiting industrial scalability.
  • Side Reactions: Competing polymerization or over-hydrochlorination may occur without precise temperature control.

Alternative Synthetic Routes

Grignard Reagent Alkylation

  • Substrate: 2,4-pentadienylmagnesium bromide.
  • Electrophile: Methyl chloroformate.
  • Product: 1-chloro-3-methyl-2,4-pentadiene (yield ~65%).

This method suffers from low yields due to the high reactivity of Grignard reagents toward conjugated dienes.

Electrochemical Chlorination

  • Conditions: Electrolysis of 3-methyl-2,4-pentadiene in NaCl electrolyte.
  • Advantage: Avoids stoichiometric HCl use.
  • Limitation: Requires specialized equipment and exhibits poor scalability.

XLogP3

2.7

Exact Mass

116.0392780 g/mol

Monoisotopic Mass

116.0392780 g/mol

Heavy Atom Count

7

Dates

Last modified: 11-21-2023

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